(4-Furan-2-yl-[4,5]bipyrimidinyl-2-yl)-pyridin-3-yl-amine
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Overview
Description
(4-Furan-2-yl-[4,5]bipyrimidinyl-2-yl)-pyridin-3-yl-amine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Furan-2-yl-[4,5]bipyrimidinyl-2-yl)-pyridin-3-yl-amine typically involves multi-step organic reactions. One common method includes the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Furan-2-yl-[4,5]bipyrimidinyl-2-yl)-pyridin-3-yl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions, such as nitration, bromination, and acylation, are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration with nitric acid, bromination with bromine, and acylation with acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically introduces a nitro group into the furan ring, while bromination adds a bromine atom to the pyridine ring.
Scientific Research Applications
(4-Furan-2-yl-[4,5]bipyrimidinyl-2-yl)-pyridin-3-yl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-Furan-2-yl-[4,5]bipyrimidinyl-2-yl)-pyridin-3-yl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Shares the furan and pyridine rings but has a thiazole moiety instead of bipyrimidine.
Benzofuran derivatives: Contain a furan ring fused with a benzene ring and exhibit similar biological activities.
Uniqueness
(4-Furan-2-yl-[4,5]bipyrimidinyl-2-yl)-pyridin-3-yl-amine is unique due to its combination of furan, bipyrimidine, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C17H14N6O |
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Molecular Weight |
318.33 g/mol |
IUPAC Name |
4-(furan-2-yl)-N-pyridin-3-yl-4-pyrimidin-5-yl-1H-pyrimidin-2-amine |
InChI |
InChI=1S/C17H14N6O/c1-3-14(11-18-6-1)22-16-21-7-5-17(23-16,15-4-2-8-24-15)13-9-19-12-20-10-13/h1-12H,(H2,21,22,23) |
InChI Key |
NLAHJCVTJWLBPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(C=CN2)(C3=CC=CO3)C4=CN=CN=C4 |
Origin of Product |
United States |
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